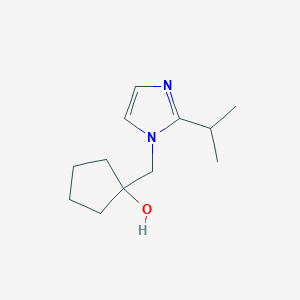
1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyrrolidinyl-pyrimidinyl moiety, and a urea linkage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea typically involves multiple steps. One common method starts with the preparation of the 2,4-dimethoxyphenyl isocyanate, which is then reacted with an appropriate amine to form the urea linkage. The pyrrolidinyl-pyrimidinyl moiety is introduced through a nucleophilic substitution reaction, where the pyrimidine ring is functionalized with a pyrrolidine group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The urea linkage can be reduced to form amines or other reduced products.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are commonly employed.
Major Products:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Amines or other reduced urea derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrimidine and urea derivatives.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids or proteins, while the urea linkage may facilitate binding to enzymes or receptors. The dimethoxyphenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
類似化合物との比較
- 1-(2,4-Dimethoxyphenyl)-3-(2-(pyrimidin-4-yl)ethyl)urea
- 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(morpholin-4-yl)pyrimidin-4-yl)oxy)ethyl)urea
- 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea
Comparison: 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is unique due to the presence of the pyrrolidinyl group, which can influence its biological activity and chemical reactivity. Compared to similar compounds with different substituents on the pyrimidine ring, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-26-14-5-6-15(16(11-14)27-2)23-19(25)20-7-10-28-18-12-17(21-13-22-18)24-8-3-4-9-24/h5-6,11-13H,3-4,7-10H2,1-2H3,(H2,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVZUAKTEXJLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCCOC2=NC=NC(=C2)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-phenylpyridazine](/img/structure/B2573392.png)


![1-{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2573396.png)


![N-[(3-methoxypyridin-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2573403.png)
![Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate](/img/structure/B2573404.png)

![4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile](/img/structure/B2573406.png)

